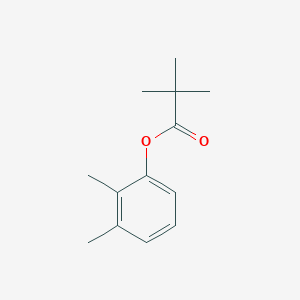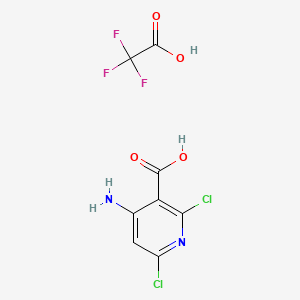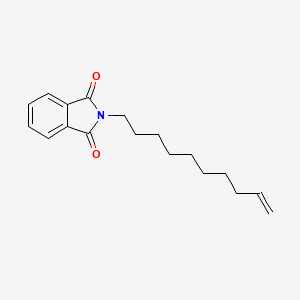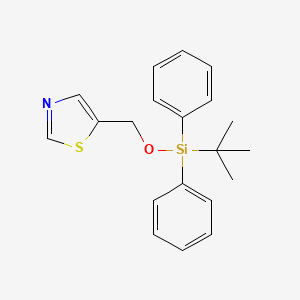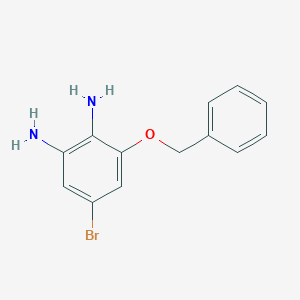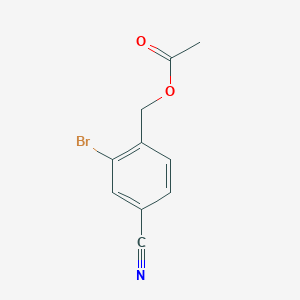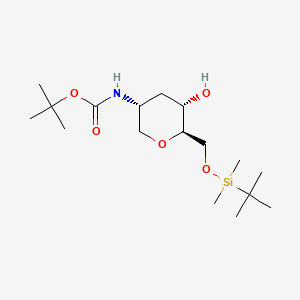
TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Carbamate: The protected hydroxyl compound is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine to form the carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using reagents like TFA (trifluoroacetic acid) are employed to remove the TBDMS group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of deprotected hydroxyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
Protecting Group: The tert-butyldimethylsilyl group is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is employed in the modification of biomolecules for research purposes.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE depends on its application. In drug development, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The tert-butyldimethylsilyl group provides stability and protection during chemical reactions, ensuring the integrity of the molecule until the desired reaction step.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
tert-Butyldimethylsilyl chloride: Used for protecting hydroxyl groups.
tert-Butyl chloroformate: Used for forming carbamates.
Uniqueness
tert-Butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate is unique due to its combination of a carbamate group and a silyl-protected hydroxyl group, making it highly versatile in synthetic chemistry. Its stability and reactivity under specific conditions make it a valuable intermediate in complex organic syntheses.
Propiedades
IUPAC Name |
tert-butyl N-[(3R,5S,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO5Si/c1-16(2,3)23-15(20)18-12-9-13(19)14(21-10-12)11-22-24(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13+,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALPQCPYMUFNDK-HZSPNIEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(OC1)CO[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](OC1)CO[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO5Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)
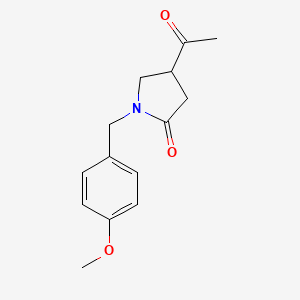
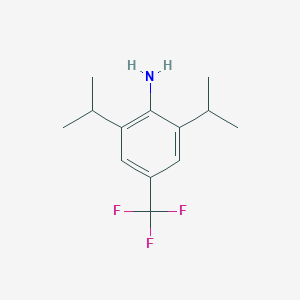
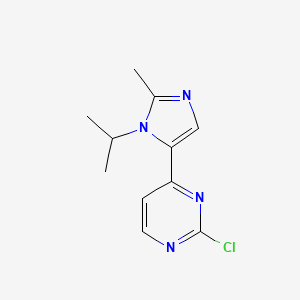
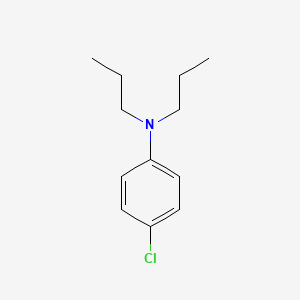
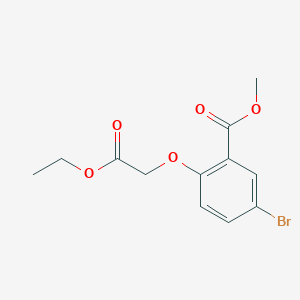
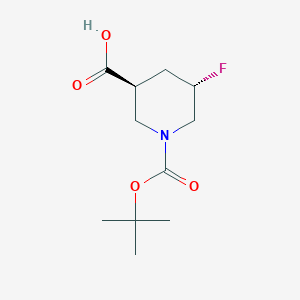
![8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8264613.png)
